molecular formula C18H25N3O4 B6611173 N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide CAS No. 2763776-78-7

N'-[(tert-butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide

Cat. No.: B6611173
CAS No.: 2763776-78-7
M. Wt: 347.4 g/mol
InChI Key: VWOBKHOYMLYGNE-UHFFFAOYSA-N
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Description

N'-[(tert-Butoxy)carbonyl]-N-(1H-indol-5-yl)(tert-butoxy)carbohydrazide is a synthetic carbohydrazide derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups on the hydrazide backbone. The nitrogen atom of the hydrazide is substituted with a 1H-indol-5-yl moiety, a heteroaromatic structure known for its role in bioactive compounds. This molecule is typically synthesized via zinc-mediated alkylation or coupling reactions, as exemplified by related compounds in the literature .

Properties

IUPAC Name

tert-butyl N-(1H-indol-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-17(2,3)24-15(22)20-21(16(23)25-18(4,5)6)13-7-8-14-12(11-13)9-10-19-14/h7-11,19H,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBKHOYMLYGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)NC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous carbohydrazide derivatives:

Compound Substituent Molecular Formula Melting Point (°C) Yield (%) Key Properties
N'-(1H-Indol-5-yl)(tert-butoxy)carbohydrazide (Target) 1H-Indol-5-yl Likely C₁₉H₂₆N₄O₄ Not reported Not reported Indole group enables aromatic interactions; Boc groups enhance stability.
N'-(1-Phenylethyl)(tert-butoxy)carbohydrazide (5k) 1-Phenylethyl C₁₈H₂₇N₃O₄ 86.5–88.0 77 Lipophilic substituent; lower polarity.
N-(Pyridin-3-ylmethyl)(tert-butoxy)carbohydrazide (5m) Pyridin-3-ylmethyl C₁₅H₂₂N₄O₄ Not reported Not reported Pyridine enhances solubility in polar solvents; potential for coordination.
N-(3-Methoxyphenylmethyl)(tert-butoxy)carbohydrazide (5g) 3-Methoxyphenylmethyl C₁₈H₂₈N₂O₅ Oil (viscous) 99 Methoxy group increases electron density; liquid state at room temperature.
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide 1-Methylpiperidin-4-yl C₁₁H₂₃N₃O₂ 140–150 Not reported Aliphatic amine substituent; higher melting point due to crystalline packing.
Di-tert-butyl hydrazodicarboxylate None (dual Boc groups) C₁₀H₂₀N₂O₄ Not reported Not reported Symmetrical Boc protection; used as a hydrazine synthon in peptide chemistry.
N'-(1Z)-1-(Furan-2-yl)ethylidenecarbohydrazide (1Z)-1-(Furan-2-yl)ethylidene C₁₁H₁₆N₂O₃ Not reported Not reported Furan ring introduces planar rigidity; potential for bioactivity.

Key Research Findings

Synthetic Accessibility :

  • Compounds like 5k and 5g are synthesized via aqueous zinc-mediated alkylation with yields exceeding 75–99% . The indole-containing target compound may follow similar protocols, though steric hindrance from the indole ring could reduce yield compared to smaller substituents.

Thermal Stability :

  • The Boc-protected derivatives exhibit stability under basic conditions. However, compounds with aromatic substituents (e.g., indole, pyridine) show lower melting points than aliphatic analogs (e.g., N’-(1-Methylpiperidin-4-yl) derivative, m.p. 140–150°C) due to disrupted crystalline packing .

Reactivity and Applications :

  • Indole-containing derivatives are of interest in medicinal chemistry due to the prevalence of indole motifs in pharmaceuticals. The Boc groups in the target compound allow selective deprotection for further functionalization .
  • Pyridinyl and furanyl analogs (5m , ) demonstrate enhanced solubility in polar solvents, whereas phenylalkyl derivatives (5k ) are more lipophilic .

Spectroscopic Characterization :

  • NMR data for 5k and 5g reveal distinct shifts for Boc groups (δ ~1.45 ppm for tert-butyl protons) and substituent-specific signals (e.g., δ 7.21–7.30 ppm for aromatic protons) . The indole NH proton in the target compound would likely appear as a broad singlet near δ 6.0–7.0 ppm.

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